1-(4-Chlorophenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide is a complex organic compound characterized by its unique molecular structure and potential applications in various scientific fields. Its systematic name reflects the presence of multiple functional groups and halogenated phenyl rings, indicating its potential for biological activity.
Source: The compound is cataloged under the CAS number 1106769-60-1 and has a molecular formula of C₁₉H₁₉BrClFN₂O with a molecular weight of approximately 425.7 g/mol. It is synthesized through specific chemical reactions involving imidazo[1,2-a]pyridine derivatives .
Classification: This compound belongs to the class of heterocyclic compounds, specifically imidazo[1,2-a]pyridines, which are known for their diverse biological activities including antimicrobial and anticancer properties. Its classification as a bromide salt further indicates its ionic nature and solubility in polar solvents.
The synthesis of 1-(4-Chlorophenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide typically involves multi-step synthetic pathways that incorporate halogenation and hydroxylation reactions.
Methods:
Technical Details:
The synthesis may utilize various catalysts such as palladium or copper to facilitate reactions and improve yields. Reaction conditions such as temperature and solvent choice are critical for optimizing product formation and purity.
The molecular structure of 1-(4-Chlorophenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide can be represented using its SMILES notation: OC1(c2ccc(F)cc2)CN(c2ccc(Cl)cc2)C2=[N+]1CCCC2.[Br-]
. This notation highlights the arrangement of atoms and functional groups within the molecule.
The chemical reactivity of 1-(4-Chlorophenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide can be explored through various reaction pathways:
Understanding these reactions is crucial for predicting the compound's behavior in biological systems or synthetic applications. Reaction conditions such as pH and temperature can significantly influence the outcome.
The mechanism of action for compounds like 1-(4-Chlorophenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide often involves interactions at the molecular level with biological targets:
Studies on similar compounds indicate that halogenated imidazopyridines can interact with neurotransmitter receptors or enzymes involved in metabolic pathways.
The physical and chemical properties of 1-(4-Chlorophenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide are essential for understanding its behavior in various environments:
The applications of 1-(4-Chlorophenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide extend into several scientific fields:
CAS No.:
CAS No.: 19444-84-9
CAS No.: 7196-09-0
CAS No.: 51576-08-0
CAS No.: 1349245-31-3
CAS No.: